

# The Adamantane Moiety: A Rigged Scaffold for Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Oxoadamantane-1-carboxamide*

Cat. No.: *B128329*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Diamondoid Advantage in Drug Design

First isolated from petroleum in 1933, adamantane, the smallest diamondoid hydrocarbon, has transitioned from a chemical curiosity to a cornerstone in modern medicinal chemistry.<sup>[1]</sup> Its unique tricyclic cage-like structure, resembling a diamond fragment, imparts a combination of rigidity, lipophilicity, and metabolic stability that has been leveraged to create successful drugs across a wide range of therapeutic areas.<sup>[2][3]</sup> This guide provides an in-depth exploration of the adamantane scaffold, elucidating its fundamental physicochemical properties, showcasing its application in clinically significant drugs, and offering practical insights into its synthetic manipulation and biological evaluation.

The strategic incorporation of an adamantane moiety into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.<sup>[2]</sup> The bulky, three-dimensional nature of the adamantane cage can serve as a rigid anchor to orient functional groups for optimal interaction with biological targets, a crucial aspect in escaping the "flatland" of traditional aromatic ring-based drug design.<sup>[4]</sup> Furthermore, its high lipophilicity can enhance membrane permeability and passage across the blood-brain barrier, while its resistance to metabolic degradation can extend a drug's half-life and improve its overall bioavailability.<sup>[4][5]</sup>

This guide will delve into the causality behind the selection of adamantane in drug design, moving beyond a mere catalog of its applications. We will explore how its unique properties address specific challenges in drug development, from improving absorption, distribution, metabolism, and excretion (ADME) profiles to providing novel pharmacophoric features. Through a combination of mechanistic insights, quantitative data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively harness the power of the adamantane scaffold in their own drug discovery endeavors.

## Physicochemical Properties and Their Implications in Drug Design

The utility of adamantane in medicinal chemistry is fundamentally rooted in its distinct physicochemical characteristics. Its rigid, non-planar structure and high lipophilicity are key differentiators from traditional carbocyclic and aromatic moieties.

### Lipophilicity and Solubility:

The adamantyl group is significantly more lipophilic than a phenyl ring, a property that can be strategically employed to modulate a drug's solubility and membrane permeability.<sup>[6]</sup> This increased lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient ( $\log P$ ), can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.<sup>[4]</sup> However, this must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Comparative Physicochemical Properties of Adamantane and Related Moieties

| Compound/<br>Moiety | Molecular<br>Formula              | Molar Mass<br>(g/mol) | Melting<br>Point (°C) | logP<br>(octanol/wa-<br>ter) | Water<br>Solubility      |
|---------------------|-----------------------------------|-----------------------|-----------------------|------------------------------|--------------------------|
| Adamantane          | C <sub>10</sub> H <sub>16</sub>   | 136.24                | 270<br>(sublimes)     | -3.3                         | Practically<br>insoluble |
| Amantadine          | C <sub>10</sub> H <sub>17</sub> N | 151.25                | 180-182 (HCl<br>salt) | -2.5                         | Soluble (HCl<br>salt)    |
| Memantine           | C <sub>12</sub> H <sub>21</sub> N | 179.30                | 292-297 (HCl<br>salt) | -3.3                         | Soluble (HCl<br>salt)    |
| Phenyl group        | C <sub>6</sub> H <sub>5</sub> -   | 77.11                 | -                     | -2.0                         | -                        |

Note: logP values can vary depending on the experimental or computational method used.  
Data compiled from various sources.

#### Metabolic Stability:

The carbon skeleton of adamantane is exceptionally stable and resistant to enzymatic degradation.<sup>[5]</sup> When incorporated into a drug molecule, the adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, such as cytochrome P450s, thereby prolonging the drug's plasma half-life and improving its metabolic profile.<sup>[4]</sup> This feature is particularly advantageous for drugs that suffer from rapid metabolic clearance.

#### Rigidity and Three-Dimensionality:

Unlike the planar phenyl ring, the adamantane scaffold possesses a rigid, three-dimensional structure.<sup>[2]</sup> This conformational rigidity allows for the precise positioning of substituents in three-dimensional space, enabling a more defined interaction with the binding pockets of target proteins. This can lead to enhanced potency and selectivity, as the entropic penalty of binding is reduced when the ligand is pre-organized in its bioactive conformation.<sup>[4]</sup> This property is a key factor in the use of adamantane to explore chemical space beyond the two-dimensionality of many traditional drug scaffolds.<sup>[4]</sup>

# Clinically Successful Adamantane-Containing Drugs: Case Studies

The versatility of the adamantane scaffold is best illustrated by its presence in a diverse array of clinically approved drugs. These examples highlight how the unique properties of adamantane have been exploited to address different therapeutic challenges.

## Antiviral Agents: Amantadine and Rimantadine

Amantadine was one of the first adamantane derivatives to be introduced into clinical practice, initially as an antiviral agent for the treatment of influenza A.[6] Its mechanism of action involves the blockade of the M2 proton channel of the influenza A virus, a crucial component for viral uncoating and replication.[7][8]

### Mechanism of Action: M2 Proton Channel Inhibition

The M2 protein forms a tetrameric proton-selective ion channel in the viral envelope.[7] Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm.

Amantadine and its derivative, rimantadine, act by physically occluding the pore of the M2 channel.[7][9] The adamantyl cage of the drug binds within the N-terminal lumen of the channel, stabilized by hydrophobic interactions with pore-lining residues such as Val27, Ala30, and Ser31.[10] This binding event prevents the influx of protons, thereby inhibiting viral uncoating.[11]



[Click to download full resolution via product page](#)

Figure 1: Mechanism of amantadine's inhibition of the influenza A M2 proton channel.

## Neurological Agents: Memantine

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[\[12\]](#) Its clinical success is attributed to its unique pharmacological profile, which is heavily influenced by the adamantane moiety.

### Mechanism of Action: NMDA Receptor Antagonism

Glutamatergic excitotoxicity, mediated by the overstimulation of NMDA receptors, is implicated in the pathophysiology of Alzheimer's disease. Memantine acts as a low-to-moderate affinity, uncompetitive, and voltage-dependent open-channel blocker of the NMDA receptor.[\[13\]](#)

The adamantane structure of memantine allows it to bind within the ion channel of the NMDA receptor, specifically at the magnesium binding site. This binding is voltage-dependent, meaning that memantine is more likely to block the channel when it is excessively open, a state associated with pathological conditions. Crucially, due to its fast on/off kinetics, memantine does not accumulate in the channel and can be displaced by physiological synaptic activity, thus preserving normal neurotransmission.[\[13\]](#) This distinguishes it from other high-affinity NMDA receptor antagonists that can cause significant side effects.



[Click to download full resolution via product page](#)

Figure 2: Memantine's mechanism of action as an NMDA receptor antagonist.

## Antidiabetic Agents: Vildagliptin and Saxagliptin

Vildagliptin and saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The incorporation of an adamantane or a related cage-like structure in these molecules plays a key role in their efficacy and pharmacokinetic properties.

### Mechanism of Action: DPP-4 Inhibition

DPP-4 is an enzyme that inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-4, vildagliptin and saxagliptin increase the levels of active GLP-1 and GIP, leading to improved glycemic control.<sup>[14]</sup>

The adamantane moiety in these inhibitors contributes to their potent and selective binding to the S1 pocket of the DPP-4 enzyme.<sup>[2]</sup> The lipophilic and bulky nature of the adamantane cage

provides favorable hydrophobic interactions within the active site, contributing to the high binding affinity of these drugs.

## Adamantane as a Phenyl Bioisostere: Escaping "Flatland"

A significant application of the adamantane scaffold in modern drug discovery is its use as a bioisostere for the phenyl ring.<sup>[4]</sup> This strategy, often referred to as "escaping flatland," aims to introduce three-dimensionality into drug candidates, which can lead to improved pharmacological properties.<sup>[4]</sup>

Table 2: Adamantane vs. Phenyl Group as a Bioisostere

| Property             | Phenyl Group                      | Adamantyl Group | Rationale for Substitution                                                  |
|----------------------|-----------------------------------|-----------------|-----------------------------------------------------------------------------|
| Shape                | Planar                            | Globular, 3D    | Introduces three-dimensionality, can improve binding to non-planar pockets. |
| Lipophilicity (logP) | ~2.0                              | ~3.3            | Increases lipophilicity, can enhance membrane permeability.                 |
| Metabolism           | Susceptible to aromatic oxidation | Highly stable   | Improves metabolic stability, reduces formation of reactive metabolites.    |
| Solubility           | Generally higher                  | Generally lower | Can be a challenge to be addressed through formulation or derivatization.   |

Replacing a phenyl ring with an adamantyl group can lead to several advantages:

- Improved Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation, which can lead to rapid clearance or the formation of toxic metabolites. The adamantane cage is highly resistant to such metabolic transformations.[4]
- Enhanced Binding Affinity: The three-dimensional nature of the adamantane group can allow for a more complementary fit into hydrophobic binding pockets that are not well-suited for a planar aromatic ring.[4]
- Increased Lipophilicity: The higher lipophilicity of the adamantyl group can be used to tune the ADME properties of a drug candidate, for instance, to improve its absorption or brain penetration.[4]

However, the direct replacement of a phenyl ring with an adamantyl group is not always beneficial and can sometimes lead to a loss of activity if aromatic interactions, such as pi-stacking, are crucial for binding.[4] Therefore, this bioisosteric substitution should be guided by a thorough understanding of the structure-activity relationships of the target.

## Experimental Protocols

This section provides representative, step-by-step methodologies for the synthesis of key adamantane derivatives and the evaluation of their biological activity. These protocols are intended as a guide and may require optimization for specific applications.

### Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis of amantadine hydrochloride from 1-bromo adamantane.

#### Step 1: Synthesis of N-(1-Adamantyl)acetamide

- To a stirred solution of 1-bromo adamantane (10.0 g, 46.5 mmol) in acetonitrile (100 mL), slowly add concentrated sulfuric acid (10 mL).
- Heat the reaction mixture to reflux for 4 hours.
- Cool the mixture to room temperature and pour it into ice-water (200 mL).
- Neutralize the solution with 20% aqueous sodium hydroxide until a white precipitate forms.

- Collect the precipitate by filtration, wash with water, and dry under vacuum to yield N-(1-adamantyl)acetamide.

#### Step 2: Hydrolysis to Amantadine Hydrochloride

- Suspend N-(1-adamantyl)acetamide (5.0 g, 26.1 mmol) in a solution of sodium hydroxide (5.0 g) in diethylene glycol (50 mL).
- Heat the mixture to reflux for 8 hours.
- Cool the reaction to room temperature and add water (100 mL).
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution and bubble dry hydrogen chloride gas through it until precipitation is complete.
- Collect the white precipitate of amantadine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

## DPP-4 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of a compound against DPP-4.[15][16]

#### Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- Assay buffer: Tris-HCl buffer (pH 7.5)
- Test compound and a known DPP-4 inhibitor (e.g., vildagliptin) as a positive control
- 96-well black microplate

- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In the wells of the microplate, add 50  $\mu$ L of the assay buffer.
- Add 10  $\mu$ L of the diluted test compound, positive control, or vehicle (for control wells) to the respective wells.
- Add 20  $\mu$ L of the DPP-4 enzyme solution to all wells except the blank wells (add 20  $\mu$ L of assay buffer instead).
- Incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 20  $\mu$ L of the Gly-Pro-AMC substrate solution to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
- Calculate the rate of reaction for each well.
- Determine the percent inhibition for each concentration of the test compound and calculate the IC<sub>50</sub> value.

## Conclusion and Future Perspectives

The adamantane scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its unique combination of lipophilicity, rigidity, and metabolic stability offers a powerful toolset for addressing a wide range of drug design challenges.<sup>[3]</sup> From the early successes with antiviral and neurological agents to its more recent applications in antidiabetic drugs, the adamantane moiety continues to demonstrate its broad therapeutic potential.

The future of adamantane in medicinal chemistry is bright. The exploration of multi-substituted adamantanes and hetero-adamantanes, where one or more carbon atoms of the cage are replaced by heteroatoms, is opening up new avenues for creating novel three-dimensional pharmacophores. Furthermore, the use of adamantane as a bioisostere for aromatic rings is

likely to become an increasingly important strategy for improving the ADMET properties of drug candidates and for navigating complex intellectual property landscapes.

As our understanding of the molecular interactions between drugs and their targets becomes more sophisticated, the ability to precisely control the three-dimensional arrangement of functional groups, a key feature of the adamantane scaffold, will become even more critical. For researchers and drug development professionals, a deep understanding of the principles and applications of adamantane chemistry will be an invaluable asset in the quest for safer and more effective medicines.

## References

- Cady, S. D., & Hong, M. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. *Proceedings of the National Academy of Sciences*, 107(38), 16476-16481.
- Le, J. M., et al. (2021). Binding and Proton Blockade by Amantadine Variants of the Influenza M2WT and M2S31N Explained. *Journal of the American Chemical Society*, 143(35), 14138-14149.
- Vajda, S., et al. (2011). Where does amantadine bind to the influenza virus M2 proton channel?
- Kassiou, M., & Banister, S. D. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. *Australian Journal of Chemistry*, 77(8), CH24075.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. *Chemical Reviews*, 113(5), 3516-3604.
- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. *Molecules*, 22(2), 297.
- Leeson, P. D. (2012). The Role of Adamantane Derivatives in Modern Drug Discovery. *Future Medicinal Chemistry*, 4(12), 1545-1560.
- Yi, M., & Cross, T. A. (2008). Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. *Biophysical Journal*, 94(3), 1015-1023.
- Song, Z., et al. (2008). How amantadine and rimantadine inhibit proton transport in the M2 protein channel. *Journal of Molecular Graphics and Modelling*, 27(1), 88-95.
- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. *Current Medicinal Chemistry*, 17(26), 2967-2978.
- The Pharmacokinetics of the Antiviral Agents indicated in Influenza: What Are The Clinical Implications?
- Hower, J., et al. (2017). Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors. *mBio*, 8(4), e00923-17.

- Stepanov, A. A., et al. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Semantic Scholar.
- Jones, A. W., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. *Journal of Medicinal Chemistry*, 63(20), 11585-11601.
- Hwang, S. H., et al. (2014). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 24(21), 5064-5067.
- Cheméo. (n.d.). Chemical Properties of Adamantane (CAS 281-23-2).
- PubChem. (n.d.). Amantadine.
- He, Y. L., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. *Diabetes Therapy*, 4(2), 409-421.
- Glasgow, J., et al. (2012). Memantine binding to a superficial site on NMDA receptors contributes to partial trapping. *The Journal of Physiology*, 590(23), 6037-6047.
- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. *Chemical Reviews*, 113(5), 3516-3604.
- Spalluto, G., et al. (2014). Adamantane - A Lead Structure for Drugs in Clinical Practice. *Current Pharmaceutical Design*, 20(31), 5052-5066.
- Williams, C. M., & Tsonis, C. (2011). The many faces of the adamantyl group in drug design. *European Journal of Medicinal Chemistry*, 46(6), 1949-1963.
- Wikipedia. (2024). Adamantane.
- PubChem. (n.d.). Adamantane.
- BenchChem. (2025).
- Chochkova, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. *Molecules*, 29(9), 2005.
- Shibnev, V. A., et al. (2011). Physicochemical Constants of Adamantane Derivatives. *Pharmaceutical Chemistry Journal*, 45(7), 421-424.
- Mlinarić-Majerski, K., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. *Molecules*, 28(22), 7622.
- Tajima, T., et al. (2019). Mechanism of NMDA receptor channel block by MK-801 and memantine.
- Horadam, V. W., et al. (1980). Pharmacokinetics of amantadine hydrochloride in subjects with normal and impaired renal function. *Annals of Internal Medicine*, 93(3), 454-458.
- Li, D., et al. (2016). Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1 $\alpha$  Inhibitors. *Medicinal Chemistry*, 12(3), 269-278.
- Chen, H. S. V., & Lipton, S. A. (2015). Key Binding Interactions for Memantine in the NMDA Receptor. *ACS Chemical Neuroscience*, 6(6), 887-893.
- He, Y. L., et al. (2008). DPP-4 inhibition (%) following single-dose oral administration of...

- Madan, A., et al. (2019). Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers: Results from Three Randomized, Crossover, Open-Label, Phase 1 Studies. *Clinical Therapeutics*, 41(10), 2128-2141.
- Cayman Chemical. (n.d.). DPP (IV) Inhibitor Screening Assay Kit.
- Chen, H. S. V., & Lipton, S. A. (2015). Key Binding Interactions for Memantine in the NMDA Receptor. *ACS Chemical Neuroscience*, 6(6), 887-893.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.
- DeGrado, W. F., et al. (2014). Structural basis for proton conduction and inhibition by the influenza M2 protein. *Protein Science*, 23(10), 1335-1347.
- Ahren, B., et al. (2008). Treatment with the Dipeptidyl Peptidase-4 Inhibitor Vildagliptin Improves Fasting Islet-Cell Function in Subjects with Type 2 Diabetes. *The Journal of Clinical Endocrinology & Metabolism*, 93(10), 3861-3866.
- RCSB PDB. (2022). 7SAD: Memantine-bound GluN1a-GluN2B NMDA receptors.
- Angyal, A., et al. (2024). Inhibition of the HV1 voltage-gated proton channel compromises the viability of human polarized macrophages in a polarization- and ceramide-dependent manner. *Frontiers in Immunology*, 15.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. nbinfo.com [nbinfo.com]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How amantadine and rimantadine inhibit proton transport in the M2 protein channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding and Proton Blockage by Amantadine Variants of the Influenza M2WT and M2S31N Explained - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. content.abcam.com [content.abcam.com]
- To cite this document: BenchChem. [The Adamantane Moiety: A Rigged Scaffold for Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128329#review-of-adamantane-compounds-in-medicinal-chemistry>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)